molecular formula C11H10N2 B8492144 5-Amino-4-vinylisoquinoline

5-Amino-4-vinylisoquinoline

Cat. No. B8492144
M. Wt: 170.21 g/mol
InChI Key: RJGIZYYATZLEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-vinylisoquinoline is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-4-vinylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-vinylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Amino-4-vinylisoquinoline

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

4-ethenylisoquinolin-5-amine

InChI

InChI=1S/C11H10N2/c1-2-8-6-13-7-9-4-3-5-10(12)11(8)9/h2-7H,1,12H2

InChI Key

RJGIZYYATZLEED-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C(=CN=C1)C=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-amino-4-bromoisoquinoline obtained in Reference Example 1 (10 g), tri(n-butyl)vinyltin (21.0 ml, Tokyo Kasei Kogyo), tetrakis(triphenylphosphine)palladium(0) (1.04 g, Aldrich), and 2,6-di-tert-butyl-p-cresol (11.3 mg, Tokyo Kasei Kogyo) in toluene (90 ml) was stirred at 110° C. for 15 hours. The reaction mixture was cooled to room temperature, then added with 10% aqueous potassium fluoride (90 ml), and stirred for 4 hours. The reaction mixture was added with ethyl acetate (100 ml), and the precipitates were removed by filtration. Then, the organic layer was separated, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and then the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) to obtain the title compound (7.00 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
11.3 mg
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
reactant
Reaction Step Five
Quantity
90 mL
Type
solvent
Reaction Step Six
Quantity
1.04 g
Type
catalyst
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight

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